molecular formula C9H5ClN4O4 B15057352 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No.: B15057352
M. Wt: 268.61 g/mol
InChI Key: WOUJTCOEYBCBGW-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the triazole ring . The reaction conditions often require refluxing in an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine moiety can interact with various biological receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridin-2-yl-1H-pyrazole: Shares the chloropyridine moiety but has a pyrazole ring instead of a triazole ring.

    2-(Pyridin-2-yl)-1H-pyrazole: Lacks the chlorine atom but has a similar pyridine-pyrazole structure.

    1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, adding different chemical properties

Uniqueness

2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid is unique due to the presence of both a triazole and a chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H5ClN4O4

Molecular Weight

268.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)triazole-4,5-dicarboxylic acid

InChI

InChI=1S/C9H5ClN4O4/c10-4-2-1-3-11-7(4)14-12-5(8(15)16)6(13-14)9(17)18/h1-3H,(H,15,16)(H,17,18)

InChI Key

WOUJTCOEYBCBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=C(C(=N2)C(=O)O)C(=O)O)Cl

Origin of Product

United States

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